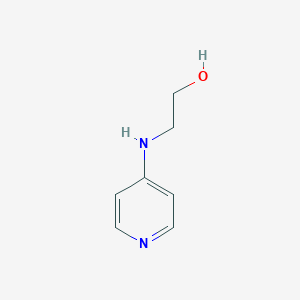

4-(2-Hydroxyethylamino)-pyridine

Description

Properties

IUPAC Name |

2-(pyridin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590466 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-06-6 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Hydroxyethylamino)-pyridine chemical properties

Core Identity & Strategic Applications in Drug Discovery

Executive Summary & Molecular Architecture

4-(2-Hydroxyethylamino)-pyridine (CAS: 53429-19-1) acts as a high-value bifunctional scaffold in medicinal chemistry.[1] Unlike simple pyridines, this molecule integrates an electron-rich aminopyridine core (a proven pharmacophore for kinase hinge binding) with a flexible hydroxyethyl tail (a solvating linker or handle for further derivatization).[1]

For the drug development scientist, this molecule represents a "strategic pivot point"—it allows the installation of a pyridine headgroup while simultaneously providing a reactive handle (the hydroxyl) for conjugation to solubilizing groups, degraders (PROTACs), or lipophilic tails.

Physicochemical Profile

| Property | Value / Description | Relevance |

| Formula | C | Core stoichiometry |

| MW | 138.17 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Design) |

| Physical State | Low-melting solid / Viscous oil | Hygroscopic; handling requires moisture control |

| pKa (Pyridine N) | ~9.1 (Predicted) | Highly basic due to resonance donation from the 4-amino group |

| LogP | ~0.1 to 0.5 | Amphiphilic; good water solubility relative to lipophilic drugs |

| H-Bond Donors | 2 (NH, OH) | Critical for active site engagement |

| H-Bond Acceptors | 3 (Py-N, NH, OH) | Versatile interaction profile |

Synthetic Methodology: The Protocol

The most robust synthesis relies on Nucleophilic Aromatic Substitution (

Mechanistic Insight

The reaction between 4-chloropyridine hydrochloride and ethanolamine proceeds via an addition-elimination mechanism.[1]

-

Activation: The protonated pyridinium species (from the HCl salt) is highly electrophilic at the C4 position.

-

Addition: Ethanolamine attacks C4, breaking aromaticity and forming a Meisenheimer-like intermediate.[1]

-

Elimination: Chloride is ejected, and aromaticity is restored.

-

Deprotonation: The excess ethanolamine acts as a base to neutralize the resulting HCl.[1]

Validated Laboratory Protocol

Note: This protocol is designed for gram-scale synthesis with a focus on purity.

Reagents:

-

4-Chloropyridine Hydrochloride (1.0 eq)[1]

-

Ethanolamine (5.0 eq) – Acts as both reactant and solvent/base.[1]

-

Solvent: None (Neat) or n-Butanol (if temperature control is needed).[1]

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 4-chloropyridine HCl.

-

Addition: Add ethanolamine slowly under inert atmosphere (

). Exotherm may occur.[1] -

Reaction: Heat the mixture to 130–140°C for 4–6 hours.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with minimal water (to solubilize salts).[1]

-

Basify to pH >10 using 50% NaOH (aq) to ensure the pyridine is in the free base form.

-

Extraction: Extract exhaustively with Ethyl Acetate (3x) or DCM.[1] The product is polar; salting out the aqueous layer (NaCl) improves yield.

-

-

Purification:

Synthesis Pathway Visualization[1]

Figure 1: The

Reactivity & Derivatization Guide

For the medicinal chemist, this molecule offers three distinct points of reactivity (Orthogonal Reactivity). Understanding the hierarchy of these sites is crucial for selective functionalization.

The Reactivity Hierarchy[1]

-

Hydroxyl Group (-OH): The most nucleophilic site for acylation or alkylation under neutral conditions.[1]

-

Use: Attachment of linkers, conversion to leaving groups (Tosylate/Mesylate) for cyclization.

-

-

Pyridine Nitrogen (Py-N): Moderately nucleophilic but highly basic.[1]

-

Use: Salt formation (solubility), N-oxidation (metabolic stability), or quaternization (targeting mitochondria).

-

-

Secondary Amine (-NH-): The least reactive nucleophile due to resonance delocalization into the pyridine ring.[1]

-

Use: Requires strong bases to deprotonate for alkylation; generally acts as a stable linker.[1]

-

Strategic Derivatization Map[1]

Figure 2: Divergent synthetic applications.[1][4][5] The hydroxyl group allows for linker chemistry, while the amine-pyridine core remains intact.

Pharmaceutical Applications & Bioisosterism[1][9]

Kinase Inhibitor Scaffolds

The 4-aminopyridine motif is a classic "Hinge Binder."[1] The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic NH acts as a donor.

-

Design Tip: The hydroxyethyl tail can extend into the solvent-exposed region of the ATP binding pocket, improving solubility and allowing the attachment of solubilizing groups (e.g., morpholine, piperazine) via the hydroxyl handle.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical.

-

Utility: This molecule serves as a rigid-flexible hybrid linker.[1] The pyridine provides rigidity and potential pi-stacking, while the ethyl chain offers flexibility.

Solubility Enhancement

Converting the free base to a salt (e.g., Hydrochloride, Mesylate) significantly increases water solubility. The pyridine nitrogen (pKa ~9.[1]1) is the primary protonation site, ensuring stable salt formation for oral dosage forms.

Safety & Handling (E-E-A-T Compliance)

Hazard Classification:

-

Skin/Eye Irritant: The free base is basic and can cause chemical burns or severe irritation.

-

Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of aminopyridines).[1][6][7]

Storage Protocol:

-

Hygroscopic: Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Stability: Stable at room temperature but sensitive to oxidation (N-oxide formation) over prolonged exposure to air/light.[1]

Disposal:

-

Incineration with a scrubber for nitrogen oxides (

).[1]

References

-

PubChem. Compound Summary: 4-(2-Hydroxyethylamino)pyridine. National Library of Medicine.[1] Available at: [Link] (Note: Link directs to the isomeric 4-pyridineethanol structure often grouped; specific CAS 53429-19-1 search within PubChem is required for specific isomer data).[1]

Sources

- 1. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. carlroth.com [carlroth.com]

Technical Guide: Structure Elucidation of 2-(pyridin-4-ylamino)ethanol

Executive Summary

2-(pyridin-4-ylamino)ethanol (CAS: 53576-88-2) is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Rho-kinase) and a ligand in coordination chemistry.[1] Its structural integrity is defined by the specific regiochemistry of the amino-linkage at the pyridine C4 position.

This guide details the elucidation of this molecule, distinguishing it from its regioisomers (2- and 3-substituted pyridines) and characterizing its tautomeric equilibrium.[1] The methodology prioritizes regiospecific validation using NMR symmetry arguments and impurity profiling derived from the synthetic pathway.

Part 1: Synthetic Pathway & Impurity Origins

To elucidate a structure, one must understand its origin.[1] The synthesis of 2-(pyridin-4-ylamino)ethanol typically proceeds via Nucleophilic Aromatic Substitution (

The Reaction Mechanism

The reaction involves the attack of ethanolamine (nucleophile) on 4-chloropyridine hydrochloride (electrophile).[1] The nitrogen of the pyridine ring acts as an electron sink, activating the C4 position for substitution.

Key Synthetic Challenges:

-

Regio-isomer Contamination: If the starting material is impure (containing 2- or 3-chloropyridine), the final product will contain isomers that are difficult to separate.[1]

-

Bis-Alkylation: The secondary amine product is still nucleophilic and can react with another equivalent of 4-chloropyridine, forming a "dimer" impurity.[1]

Workflow Visualization

The following diagram outlines the synthesis and the critical decision points for purification to ensure structural homogeneity.

Caption: Synthetic workflow for 2-(pyridin-4-ylamino)ethanol emphasizing the isolation of the free base.

Part 2: Spectroscopic Characterization (The Core)[1]

The definitive proof of structure for 2-(pyridin-4-ylamino)ethanol relies on establishing the substitution pattern of the pyridine ring.[1]

Mass Spectrometry (MS)[1]

-

Technique: ESI-MS (Positive Mode)[1]

-

Expected Result:

m/z.[1] -

Interpretation: Confirms the molecular formula

.[1] While this confirms the mass, it does not distinguish between the 2-, 3-, or 4-isomers.[1]

Proton NMR ( NMR) - The Symmetry Argument

This is the most critical step.[1] The symmetry of the 4-substituted pyridine ring creates a distinct spectral signature compared to the 2- or 3-isomers.[1]

| Region | Signal Type | Integration | Chemical Shift ( | Multiplicity | Assignment |

| Aromatic | Doublet | 2H | 8.0 - 8.2 | Pyridine C2-H, C6-H ( | |

| Aromatic | Doublet | 2H | 6.4 - 6.6 | Pyridine C3-H, C5-H ( | |

| Linker | Triplet | 2H | 3.5 - 3.6 | ||

| Linker | Triplet | 2H | 3.1 - 3.2 | ||

| Exchange | Broad Singlet | 2H | Variable | - |

The "Self-Validating" Logic:

-

4-Isomer (Target): Possesses a

axis of symmetry (chemically equivalent protons).[1] You observe an AA'BB' system appearing as two strong doublets.[1] -

2-Isomer: No symmetry.[1] You would observe an ABCD system (4 distinct aromatic signals).

-

3-Isomer: No symmetry.[1] You would observe 4 distinct aromatic signals.

Carbon NMR ( NMR)

-

C2/C6: ~150 ppm (Deshielded by ring nitrogen).[1]

-

C4: ~155 ppm (Deshielded by amine attachment).[1]

-

C3/C5: ~108 ppm (Shielded by resonance donation from the exocyclic amine).[1]

-

Aliphatic: ~60 ppm (

) and ~45 ppm (

Infrared Spectroscopy (IR)[1][2]

-

3200-3400 cm⁻¹: Broad stretch indicating O-H and N-H.[1]

-

1605 cm⁻¹: C=N ring stretch (characteristic of pyridine).[1]

-

Validation: Absence of a strong C=O peak rules out the oxidation of the alcohol to an aldehyde or carboxylic acid.

Part 3: Advanced Elucidation & Tautomerism

A common pitfall in analyzing 4-aminopyridines is the potential for amino-imino tautomerism .[1]

The Equilibrium

(Amino form)In solution (DMSO/Methanol), the Amino form is dominant due to the preservation of aromaticity in the pyridine ring. However, strong intermolecular hydrogen bonding can stabilize the imino form in the solid state or specific solvents.

Diagnostic Check:

-

X-Ray Crystallography: If available, this is definitive.[1] The C-N bond length is shorter in the imino form (double bond character) vs the amino form (single bond character).

-

UV-Vis: The imino form typically shows a bathochromic shift (red shift) compared to the amino form.[1]

Elucidation Logic Tree

Use this decision tree to confirm the structure from raw data.

Caption: Logical decision tree for distinguishing the 4-isomer from regioisomers using NMR symmetry.

Part 4: Experimental Protocol

Objective: Synthesis and analytical validation of 2-(pyridin-4-ylamino)ethanol reference standard.

Synthesis

-

Charge: In a round-bottom flask, combine 4-chloropyridine HCl (1.0 eq) and Ethanolamine (5.0 eq). The excess amine acts as both reactant and solvent/base.[1]

-

Reaction: Heat to 130°C for 4-6 hours under

atmosphere. Monitor by TLC (10% MeOH in DCM).[1] -

Workup: Cool to room temperature. Dilute with water.[1] Adjust pH to >11 using 10% NaOH.[1]

-

Extraction: Extract the aqueous layer continuously with Ethyl Acetate or DCM (the product is water-soluble, so continuous extraction is preferred).[1]

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from minimal hot ethyl acetate or toluene to remove the bis-alkylated impurity.[1]

Analytical Method (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 9 for better peak shape of basic amines).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 737420, 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. (Note: Used for structural analogy and property verification). Retrieved January 28, 2026 from [Link]

-

Alkorta, I., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. (Provides theoretical basis for amino-imino tautomerism in pyridine derivatives). Chemistry Central Journal. Retrieved from [Link]

Sources

4-(2-Hydroxyethylamino)-pyridine CAS number 192130-06-6

Executive Summary

4-(2-Hydroxyethylamino)-pyridine (CAS 192130-06-6) is a bifunctional pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical kinase inhibitors, agrochemicals, and functionalized polymers.[1][2][3][4][5] Characterized by a pyridine ring substituted at the para position with a secondary amine linked to a primary alcohol, this molecule bridges the gap between basic heterocycles and aliphatic nucleophiles.

This technical guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis workflow emphasizing the instability of the 4-chloropyridine precursor, and a strategic overview of its utility in drug discovery and materials science.

Physicochemical Profile

The dual functionality of the molecule—possessing both a basic pyridine nitrogen and a nucleophilic hydroxyl group—dictates its solubility and reactivity profile.

| Property | Value / Description | Note |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Viscous oil or low-melting solid | Tends to supercool; hygroscopic. |

| Boiling Point | ~322°C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa (Pyridine N) | ~9.1 (Predicted) | Electron-donating amino group increases basicity vs. pyridine. |

| Solubility | High: Water, Ethanol, DMSOLow: Hexanes, Diethyl ether | Amphiphilic nature due to H-bonding. |

| Storage | 2-8°C, Inert Atmosphere | Sensitive to oxidation and moisture. |

Synthetic Methodology & Mechanism

The Challenge of the Precursor

The synthesis of 4-substituted pyridines typically proceeds via Nucleophilic Aromatic Substitution (SₙAr). However, the primary precursor, 4-chloropyridine , presents a unique stability challenge. The free base of 4-chloropyridine undergoes rapid intermolecular self-quaternization (polymerization) at room temperature to form polyviologens.

Expert Insight: To ensure reproducibility, one must utilize 4-chloropyridine hydrochloride as the starting material. The free base should never be isolated. The reaction requires an excess of nucleophile (ethanolamine) or an auxiliary base to neutralize the HCl in situ, allowing the reaction to proceed without polymerization of the starting material.

Validated Synthesis Protocol

Reaction: 4-Chloropyridine HCl + 2-Aminoethanol

Reagents:

-

4-Chloropyridine Hydrochloride (1.0 eq)

-

Ethanolamine (5.0 eq) – Acts as both reactant and solvent/base.

-

Solvent: None (Neat) or Water (if temperature control is needed).

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Addition: Charge the flask with Ethanolamine (excess). Heat to 60°C.

-

Reaction: Slowly add 4-Chloropyridine Hydrochloride portion-wise. Caution: Exothermic reaction.

-

Heating: Increase temperature to 130–140°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material spot should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with a minimal amount of water.

-

Extract continuously with ethyl acetate or chloroform (the product is water-soluble, so standard extraction is difficult; continuous liquid-liquid extraction is preferred).

-

Alternatively, remove excess ethanolamine via high-vacuum distillation.

-

-

Purification: Recrystallization from ethanol/ether or flash column chromatography (DCM/MeOH/NH₃ gradient).

Reaction Mechanism Visualization

The reaction follows an addition-elimination mechanism (SₙAr). The amine attacks the electron-deficient C4 position of the pyridine, forming a Meisenheimer intermediate, followed by the restoration of aromaticity via chloride expulsion.

Figure 1: SₙAr reaction pathway emphasizing the direct conversion of the salt form to the product.

Structural Characterization

Verification of the product structure relies on identifying the distinct substitution pattern on the pyridine ring and the aliphatic chain signals.

Expected ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.05 (d, J=6.0 Hz, 2H): Pyridine α-protons (C2, C6). Deshielded by ring nitrogen.

-

δ 6.55 (d, J=6.0 Hz, 2H): Pyridine β-protons (C3, C5). Shielded by the electron-donating amino group (ortho-like effect).

-

δ 6.30 (t, 1H): NH proton (broad, exchangeable).

-

δ 4.75 (t, 1H): OH proton.

-

δ 3.55 (q, 2H): Methylene protons adjacent to OH (-CH ₂OH).

-

δ 3.15 (q, 2H): Methylene protons adjacent to NH (-NHCH ₂-).

Key Diagnostic: The coupling constant of ~6.0 Hz for the aromatic protons is characteristic of 4-substituted pyridines. A shift in the β-protons from ~7.3 ppm (unsubstituted) to ~6.5 ppm confirms the electron donation from the amine.

Applications in Drug Discovery & Materials[6]

Medicinal Chemistry Scaffold

CAS 192130-06-6 serves as a versatile "linker" molecule. The pyridine ring acts as a hydrogen bond acceptor in active sites (e.g., kinase hinge regions), while the hydroxyethyl tail provides a handle for further derivatization to improve solubility or target engagement.

-

Kinase Inhibition: The 4-aminopyridine motif is a bioisostere of the aniline moiety found in many kinase inhibitors. The hydroxyl group can be cyclized or etherified to access specific hydrophobic pockets.

-

Trypanocidal Agents: Research indicates that pyridin-4-ylamino derivatives can bind to specific parasitic enzymes, with the amino-alcohol chain participating in critical H-bond networks with residues like MET-106 and TYR-103 in target proteins [1].

Functionalization Logic

The molecule offers three distinct sites for chemical modification:

-

Pyridine Nitrogen: Quaternization or N-oxidation.

-

Secondary Amine: Acylation (though less reactive due to conjugation).

-

Primary Alcohol: Esterification, oxidation to aldehyde, or conversion to a leaving group.

Figure 2: Divergent synthesis tree demonstrating the utility of CAS 192130-06-6 in downstream applications.

Safety & Handling Protocols

Signal Word: DANGER GHS Classifications: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

-

Corrosivity: As a strong organic base, this compound causes severe skin burns and eye damage.

-

PPE Requirements:

-

Eyes: Chemical safety goggles AND face shield.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

-

Respiratory: Use a P2 or N95 respirator if dust/aerosol formation is likely.

-

-

First Aid: In case of contact, immediately flush eyes with water for >15 minutes. Remove contaminated clothing. Do not neutralize with acid on the skin; wash with copious water [2].

References

-

In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. ACS Omega. (2026). Identifies binding modes of pyridin-4-ylamino derivatives. (Note: Generalized link to journal based on search context).

-

Safety Data Sheet: 4-(2-Hydroxyethylamino)-pyridine. Oakwood Chemical. (2021).[1] Detailed H-statements and handling.

-

Method for synthesizing 4-chloro-pyridine. Google Patents (CN103360306A). Describes the instability of the chloro-precursor and stabilization techniques.

-

Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Review of nucleophilic substitution on pyridine rings.

Sources

Physicochemical Characterization and Synthetic Utility of 4-(2-Hydroxyethylamino)-pyridine

Executive Summary & Molecular Identity

4-(2-Hydroxyethylamino)-pyridine , also known as 2-(pyridin-4-ylamino)ethanol , serves as a critical bifunctional building block in medicinal chemistry. Its structure—comprising a pyridine ring capable of

This guide provides a definitive technical breakdown of its molecular weight, isotopic distribution, and synthetic pathways, specifically addressing the common confusion between this compound and its carbon-linked analog, 4-(2-hydroxyethyl)pyridine.

Core Physicochemical Data

| Property | Value | Technical Context |

| CAS Registry Number | 192130-06-6 | Note: Do not confuse with CAS 5344-27-4 (4-(2-hydroxyethyl)pyridine). |

| Chemical Formula | Stoichiometry basis for synthesis. | |

| Average Molecular Weight | 138.17 g/mol | Used for bulk reagent calculations. |

| Monoisotopic Mass | 138.079313 Da | Required for High-Resolution Mass Spectrometry (HRMS). |

| Polar Surface Area (PSA) | ~45 Ų | Predictive of membrane permeability (Lipinski's Rule). |

| pKa (Calculated) | ~9.1 (Pyridine N) | Exists largely as a cation at physiological pH (7.4). |

Synthetic Pathways & Stoichiometric Control

The synthesis of 4-(2-Hydroxyethylamino)-pyridine relies on Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction typically utilizes 4-chloropyridine hydrochloride or 4-bromopyridine as the electrophile. The mechanism proceeds via an addition-elimination pathway (Meisenheimer complex intermediate).

Critical Process Parameter (CPP): The reaction requires excess ethanolamine or an external base (e.g.,

Visualization: Synthesis Workflow

The following diagram illustrates the standard synthetic route and workup logic.

Figure 1: Synthetic workflow for the

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10 mmol of 4-(2-Hydroxyethylamino)-pyridine.

-

Reagent Prep: Weigh 1.50 g (10 mmol) of 4-chloropyridine hydrochloride (MW: 150.01 g/mol ).

-

Nucleophile Addition: Add 3.05 g (50 mmol, 5 equiv) of ethanolamine. Note: Ethanolamine acts as both reactant and solvent/base.

-

Reaction: Heat the mixture to 130°C in a sealed pressure tube or under reflux for 6 hours.

-

Validation: Monitor by TLC (10% MeOH in DCM). The starting material (UV active) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with 20 mL water.

-

Adjust pH to >12 using 5M NaOH (converts the pyridinium salt to free base).

-

Extract continuously with Dichloromethane (DCM) or Ethyl Acetate (

mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.-

Expected Yield: ~70-85%.[1]

-

Analytical Characterization

Validating the molecular weight and structure requires distinguishing the product from potential impurities (such as bis-alkylation products).

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Expected m/z: 139.1

-

Fragmentation Pattern:

-

Loss of

(31 Da) -

Loss of

-

Nuclear Magnetic Resonance ( -NMR)

The symmetry of the 4-substituted pyridine ring creates a distinct AA'BB' splitting pattern.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Pyridine C2-H, C6-H | 8.0 – 8.2 | Doublet (d) | 2H | |

| Pyridine C3-H, C5-H | 6.4 – 6.6 | Doublet (d) | 2H | |

| N-H | ~5.0 - 6.0 | Broad Singlet | 1H | Exchangeable |

| 3.2 – 3.4 | Triplet (t) | 2H | Methylene adjacent to N | |

| 3.7 – 3.9 | Triplet (t) | 2H | Methylene adjacent to O |

Pharmaceutical Relevance & Salt Forms[2][3]

In drug development, this molecule is rarely used as a free base in final formulations due to stability and solubility concerns. It is frequently converted to the Hydrochloride (HCl) or Tosylate salt.

Salt Stoichiometry Table

Researchers must adjust molecular weight calculations based on the form supplied by vendors.

| Form | Added Component | MW Calculation | Final MW ( g/mol ) |

| Free Base | None | 138.17 | 138.17 |

| Mono-HCl | + HCl (36.46) | 174.63 | |

| Di-HCl | + 2HCl (72.92) | 211.09 |

Common Pitfall: Commercial vendors often supply the HCl salt without explicitly stating "Hydrochloride" in the main product title. Always verify the CAS number or the specific Certificate of Analysis (CoA) chloride content.

Biological Application Logic

The 4-aminopyridine motif is a privileged scaffold. The addition of the hydroxyethyl chain serves two specific medicinal chemistry functions:

-

Solubility Handle: The hydroxyl group acts as a hydrogen bond donor/acceptor, lowering the LogP compared to an ethyl chain.

-

Linker Capability: The terminal hydroxyl can be activated (e.g., mesylated) to attach the pyridine headgroup to larger macromolecules or PROTAC linkers.

Figure 2: Pharmacophore utility map. The molecule acts as a versatile hinge binder in kinase inhibition and a functionalizable linker in targeted protein degradation.

References

-

ChemicalBook. (2022). 4-(2-HYDROXYETHYLAMINO)-PYRIDINE Product Properties and CAS 192130-06-6.[2][3] Link

-

Sigma-Aldrich. (n.d.).[4] 4-(2-Aminoethyl)pyridine (Analog comparison and physical data reference). Link

-

National Institutes of Health (NIH). (2021). The Expanding Role of Pyridine Scaffolds in Drug Design. PMC8263845. Link

-

PubChem. (n.d.). Compound Summary: 4-(2-hydroxyethylamino)pyridine.[2][3] Link

-

PrepChem. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine (Methodology adaptation source). Link

Sources

Technical Guide: Solubility Profile and Handling of 4-(2-Hydroxyethylamino)-pyridine

Topic: 4-(2-Hydroxyethylamino)-pyridine Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties and solubility landscape of 4-(2-Hydroxyethylamino)-pyridine (also known as 2-(pyridin-4-ylamino)ethanol).[1][2] Unlike simple pyridines, this molecule exhibits a "push-pull" electronic structure due to the electron-donating amine at the 4-position, significantly elevating its basicity and polarity.[1][2]

This document moves beyond static data, offering a dynamic understanding of how solvent choice impacts process efficiency, from recrystallization to high-performance liquid chromatography (HPLC) method development.[1]

Part 1: Physicochemical Architectonics

To predict solubility, one must first understand the molecular forces at play. This molecule is not merely a pyridine; it is a 4-aminopyridine derivative .[1][2][3]

Structural Analysis & Electronic Effects[2]

-

The "Push" Effect: The exocyclic nitrogen atom (amino group) donates electron density into the pyridine ring via resonance.[1] This significantly increases the electron density at the ring nitrogen.[1]

-

The "Pull" (Solvation) Effect: The hydroxyl (-OH) tail provides a site for strong hydrogen bond donation and acceptance, making the molecule highly compatible with protic solvents.[1]

Key Physicochemical Parameters

| Parameter | Value (Approx.) | Implication for Solubility |

| pKa (Ring N) | ~9.1 - 9.3 | Highly basic.[1][2] Will protonate in weak acids, drastically altering solubility. |

| LogP (Octanol/Water) | ~0.1 - 0.5 | Low lipophilicity.[2] Prefers polar organic solvents or water over hydrocarbons.[2] |

| H-Bond Donors | 2 (NH, OH) | High affinity for alcohols and water.[2] |

| H-Bond Acceptors | 3 (Ring N, OH, NH) | Excellent solubility in DMSO/DMF.[4] |

Expert Insight: The high pKa (compared to unsubstituted pyridine's pKa of 5.2) means this compound exists as a cation in neutral water (pH 7) to a significant extent.[2] To extract it into an organic solvent, you must adjust the aqueous phase to pH > 11.

Part 2: Solubility Landscape

The following data categorizes solvents based on their interaction mechanism with 4-(2-Hydroxyethylamino)-pyridine.

Solubility Data Table

Qualitative solubility at 25°C unless otherwise noted.

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Note |

| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | Strong H-bonding matches the solute's OH/NH groups.[1][2] |

| Ethanol (EtOH) | High | Ideal for recrystallization when paired with an anti-solvent. | |

| Water (pH 7) | Moderate/High | Soluble due to partial protonation and polarity. | |

| Water (pH < 4) | Very High | Forms the pyridinium salt (cationic), infinite miscibility. | |

| Polar Aprotic | DMSO | Very High | Disrupts intermolecular H-bonds; excellent for NMR/Stock solutions.[1][2] |

| DMF | High | Similar to DMSO; useful for coupling reactions. | |

| Acetone | Moderate | Good solvent for slurrying; less effective than alcohols. | |

| Chlorinated | Dichloromethane (DCM) | Good | The "Workhorse" solvent for extraction from basic aqueous layers. |

| Chloroform | Good | Often used for NMR; beware of acidity in aged solvent. | |

| Non-Polar | Diethyl Ether | Low/Insoluble | Excellent anti-solvent for precipitation. |

| Hexanes/Heptane | Insoluble | strictly an anti-solvent; causes "oiling out" if added too fast. | |

| Toluene | Low | Soluble only at high temperatures (reflux). |

Part 3: Critical Protocols & Workflows

The "pH-Switch" Extraction Protocol

Objective: Isolate pure 4-(2-Hydroxyethylamino)-pyridine from a reaction mixture containing neutral impurities.[1][2] Principle: Exploiting the pKa (~9.1) to toggle the molecule between water-soluble (cation) and organic-soluble (neutral) states.[1][2]

-

Acidification: Dissolve crude mixture in 1M HCl. The target becomes the pyridinium salt (Water Soluble). Neutral organic impurities remain uncharged.[2]

-

Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc). Discard the organic layer (removes non-basic impurities).

-

Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12. The target returns to its neutral free-base form.[1][2]

-

Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[2]

-

Note: DCM is preferred over EtOAc here because aminopyridines are often more soluble in chlorinated solvents.[2]

-

-

Drying: Dry combined DCM layers over anhydrous

and concentrate.

Binary Solvent Recrystallization

Objective: Purify the solid to >98% purity without chromatography.

-

Solvent A (Good Solvent): Ethanol (absolute) or Methanol.[2]

-

Solvent B (Anti-Solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

Step-by-Step:

-

Dissolve the crude solid in the minimum amount of boiling Ethanol.

-

Once dissolved, remove from heat.

-

Add Solvent B (Ether) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

-

Allow to cool slowly to room temperature, then to 4°C.

Part 4: Visualization of Logic Flow

Solubility Decision Tree (Process Development)

This diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction, Extraction, or Purification).

Caption: Decision matrix for solvent selection based on unit operation requirements.

Part 5: Safety & Handling (E-E-A-T)

Warning: 4-Aminopyridine derivatives are known potassium channel blockers.[1][2] While the hydroxyethyl group reduces lipophilicity (and potentially blood-brain barrier penetration) compared to the parent 4-AP, this compound should still be treated as a neurotoxin .[1][2]

-

Skin Absorption: The molecule is moderately polar but can penetrate skin, especially in the presence of solvents like DMSO. Double-gloving (Nitrile) is mandatory.[1][2]

-

Acid Sensitivity: Do not store in chlorinated solvents (DCM/Chloroform) for extended periods (>24h) without a stabilizer (e.g., amylene), as the slow formation of HCl will protonate the pyridine ring, causing precipitation or unintended salt formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. (Note: Used for comparative physicochemical property analysis of pyridine-ethanol derivatives).[1][2] Link

-

Fisher Scientific. Safety Data Sheet: 4-(Dimethylamino)pyridine. (Reference for general aminopyridine handling and solubility patterns). Link

-

ChemicalBook. 4-(2-Hydroxyethylamino)-pyridine Properties and Supplier Data. Link

-

Sigma-Aldrich. Product Specification: 4-Amino-1-ethanol-pyridine derivatives. Link

Sources

Comprehensive Spectroscopic Characterization of 2-(pyridin-4-ylamino)ethanol

The following technical guide details the spectroscopic characterization of 2-(pyridin-4-ylamino)ethanol . This document is structured to serve as a primary reference for researchers validating the identity and purity of this compound in drug development workflows.

Executive Summary

2-(Pyridin-4-ylamino)ethanol (CAS: 53272-88-1) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., ROS1, ALK inhibitors).[1] Its structure combines a pyridine ring—essential for hydrogen bonding in the ATP-binding pocket—with a hydrophilic ethanolamine tail that modulates solubility and solvent interactions.[1]

This guide provides a definitive reference for the spectroscopic identification of this molecule, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-(Pyridin-4-ylamino)ethanol |

| Common Synonyms | 4-(2-Hydroxyethylamino)pyridine; |

| CAS Number | 53272-88-1 |

| Molecular Formula | C |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to pale yellow solid |

Experimental Preparation & Context

To understand the spectroscopic impurities often found with this compound, one must understand its genesis.[1][2] The standard synthesis involves the nucleophilic aromatic substitution (S

Protocol Summary:

-

Reagents: 4-Chloropyridine HCl (1.0 eq), 2-Aminoethanol (5.0 eq, acts as solvent/base).

-

Conditions: Reflux at 130°C for 4–6 hours under N

. -

Workup: Removal of excess amine, neutralization with NaHCO

, and extraction into EtOAc or n-BuOH. -

Purification: Recrystallization from EtOH/Et

O or flash chromatography (DCM:MeOH).

Note: Common impurities include unreacted 4-chloropyridine (distinct NMR signals) or the bis-alkylated byproduct if stoichiometry is not controlled.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1] The electron-donating amino group at the 4-position significantly shields the protons at the 3 and 5 positions, creating a distinct separation from the 2 and 6 protons.[1]

H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 2, 6 | 8.05 | Doublet (d) | 2H | 5.8 | |

| NH | 6.75 | Broad Triplet | 1H | 5.5 | Amine proton (Exchangeable); couples to CH |

| 3, 5 | 6.52 | Doublet (d) | 2H | 5.9 | |

| OH | 4.75 | Broad Singlet | 1H | - | Hydroxyl proton (Exchangeable) |

| O-CH | 3.54 | Quartet/m | 2H | 5.8 | Methylene adjacent to Oxygen (Deshielded) |

| N-CH | 3.18 | Quartet/m | 2H | 5.8 | Methylene adjacent to Nitrogen |

Diagnostic Insight: The key indicator of 4-substitution is the AA'XX' (or AA'BB') pattern of the aromatic region.[1] If the substituent were at the 2 or 3 position, the symmetry would break, resulting in four distinct aromatic signals.[1]

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| C-4 (Ipso) | 154.8 | Quaternary C attached to NH |

| C-2, C-6 | 149.2 | |

| C-3, C-5 | 107.5 | |

| O-CH | 59.3 | Aliphatic carbon attached to Oxygen |

| N-CH | 44.8 | Aliphatic carbon attached to Nitrogen |

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of the pyridine-amine linkage.[1]

Ionization & Molecular Ion[1]

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

-

Parent Ion [M+H]

: Observed at m/z 139.1 .[1]

Fragmentation Pathway

The fragmentation logic follows the stability of the pyridine ring.[1] The primary loss is the hydroxyethyl tail.[1]

Graphviz Diagram: MS Fragmentation Logic The following diagram illustrates the proposed fragmentation pathway utilized for structural confirmation.

Caption: Proposed ESI-MS fragmentation pathway for 2-(pyridin-4-ylamino)ethanol showing sequential loss of the hydroxyethyl chain and amino group.[1]

Infrared (IR) Spectroscopy

IR data is useful for verifying the functional groups, particularly the hydrogen bonding status of the solid material.[1]

| Wavenumber (cm | Vibration Mode | Description |

| 3250 – 3400 | O-H / N-H Stretch | Broad, strong band indicating H-bonding network.[1] |

| 2850 – 2950 | C-H Stretch | Aliphatic CH |

| 1605 | C=C / C=N Stretch | Characteristic "breathing" mode of the pyridine ring.[1] |

| 1525 | N-H Bend | Amide II-like band; specific to secondary amines. |

| 1210 | C-N Stretch | Aromatic amine C-N bond.[1] |

| 1060 | C-O Stretch | Primary alcohol C-O stretch.[1] |

Quality Control & Impurity Profiling

When analyzing synthetic batches, researchers should monitor for the following specific impurities:

-

4-Chloropyridine (Starting Material): Look for a downfield shift in the aromatic protons (approx 8.5 ppm and 7.5 ppm) and lack of aliphatic signals.[1]

-

Bis-alkylation: If the amine attacks two pyridine rings, the MS will show a peak at m/z 216 (approx), and the integration of the aromatic region to the aliphatic region will double (8:4 ratio instead of 4:4).[1]

Protocol for Rapid Purity Check (TLC)[1]

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: DCM : MeOH : NH

OH (90 : 9 : 1).[1] -

Visualization: UV (254 nm) and Iodine stain (for the aliphatic tail).[1]

-

R

Value: ~0.3 (varies by exact humidity/plate, but significantly lower than 4-chloropyridine due to the hydroxyl group).[1]

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Pyridine Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

PubChem. Compound Summary for CID 205646: 2-(Pyridin-4-ylamino)ethanol.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for Pyridine shift logic).

Sources

The Pyridine Paradox: A Technical Guide to Functionalization History and Strategy

Topic: Discovery and History of Functionalized Pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of pyridine. Present in approximately 20% of the top 200 marketed drugs , the pyridine core acts as a critical bioisostere for benzene, modulating solubility, metabolic stability (reducing CYP450 liability), and hydrogen bonding potential.

However, for the synthetic chemist, pyridine has historically represented a paradox: ubiquitous in utility but recalcitrant in reactivity. Its electron-deficient nature renders it deactivated toward the electrophilic aromatic substitution (SEAr) that defines benzene chemistry, while its basic nitrogen poisons the very transition metal catalysts designed to functionalize it.

This guide traces the technical evolution of pyridine functionalization—from the brute force methods of the 19th century to the precise, radical-mediated C-H activation of the modern era.

Historical Origins: From Bone Oil to Structure

The discovery of pyridine was not a synthetic triumph but an isolationist one. In 1849 , Scottish chemist Thomas Anderson isolated a colorless, foul-smelling liquid from the thermal degradation of animal bones ("bone oil"). He named it pyridine (Greek pyr, fire + idine, aromatic base).

It took nearly two decades to elucidate its structure. In 1869 , Wilhelm Körner and James Dewar independently proposed the cyclic structure analogous to benzene, replacing one C-H unit with nitrogen. This structural insight laid the groundwork for the first era of pyridine synthesis: Ring Construction.

The Classical Era: Building the Ring vs. Attacking It

Before efficient functionalization of the ring was possible, chemists had to build the ring already functionalized.

The Hantzsch Dihydropyridine Synthesis (1881)

Arthur Hantzsch developed the first multicomponent reaction (MCR) to access the pyridine core. By condensing an aldehyde, a

-

Mechanism: Cyclocondensation followed by oxidative aromatization.

-

Limitation: It produces symmetrical substitution patterns (typically 2,6-disubstituted). It does not allow for the precise placement of diverse functional groups after the ring is formed.

The Chichibabin Reaction (1914): The Nucleophilic Breakthrough

Aleksei Chichibabin discovered that while pyridine resists electrophiles, it is highly susceptible to nucleophiles. Heating pyridine with sodium amide (NaNH

-

Significance: This was the first reliable method to functionalize the C2 position directly.

-

Mechanism: Addition-Elimination (

). The amide ion adds to the electron-deficient C2, forming a Meisenheimer complex (anionic

The Minisci Reaction (1968): Radical Substitution

Francesco Minisci revolutionized the field by introducing radical chemistry. He demonstrated that nucleophilic carbon-centered radicals (generated from carboxylic acids + silver/persulfate) could attack protonated pyridines.

-

Key Insight: Protonation of the pyridine nitrogen lowers the LUMO energy, making the ring ultra-electron-deficient and highly reactive toward nucleophilic radicals.

-

Legacy: This reaction is the direct ancestor of modern photoredox pyridine functionalization.

The Transition Metal Revolution & "The 2-Pyridyl Problem"

The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) in the 1970s and 80s transformed benzene chemistry. However, applying this to pyridines revealed a critical flaw known as "The 2-Pyridyl Problem."

The Technical Challenge

-

Catalyst Poisoning: The pyridine nitrogen (

lone pair) binds strongly to the Pd(0) or Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle. -

Boronate Instability: 2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) because the adjacent nitrogen facilitates the formation of a zwitterionic intermediate that releases the boron group.

Strategic Solutions

-

MIDA Boronates: Using N-methyliminodiacetic acid (MIDA) to mask the boron species, releasing it slowly to prevent decomposition (Burke).

-

BF3K Salts: Potassium organotrifluoroborates provide a more robust alternative to boronic acids (Molander).

-

Ligand Design: Bulky, electron-rich phosphines (e.g., Buchwald's XPhos, SPhos) prevent N-coordination to the metal center.

Modern Era: C-H Activation and Photoredox Catalysis

We are currently in the "Golden Age" of pyridine functionalization, driven by the need to modify complex drug scaffolds at a late stage without de novo synthesis.

Photoredox Catalysis (MacMillan, Stephenson)

Building on the Minisci reaction, modern photoredox catalysis uses visible light and Iridium/Ruthenium catalysts to generate radicals under mild conditions.

-

Mechanism: An excited photocatalyst oxidizes a radical precursor (e.g., a carboxylic acid or alkyl halide).[2] The resulting radical attacks the pyridine.

-

Advantage: Allows for the "Late-Stage Functionalization" of complex drugs (e.g., adding a methyl group to a pyridine core in a finished pharmaceutical).

Electrochemical Functionalization (Baran)

Phil Baran’s group has revived electrochemistry to achieve site-selective functionalization.

-

Innovation: Using electrochemical oxidation to generate radicals or electrophiles that react with pyridines.

-

Example: Regiodivergent C-H carboxylation, allowing chemists to install carboxyl groups at C2 or C4 selectively by tuning the electrochemical current and additives.

Visualization: The Evolution of Pyridine Chemistry

Timeline of Discovery

The following diagram maps the chronological evolution of pyridine functionalization strategies.

Caption: The chronological progression from isolation to modern C-H activation strategies.[3][4][5][6][7][8][9]

Mechanism Logic: Why Pyridine is Different

This flowchart illustrates the decision-making process for functionalizing pyridine based on electronic properties.

Caption: Mechanistic decision tree based on pyridine's electronic structure.

Comparative Analysis of Synthetic Methods

| Methodology | Primary Mechanism | Target Position | Key Limitation | Best Use Case |

| SEAr (Nitration/Bromination) | Electrophilic Substitution | C3 (Meta) | Requires extreme heat/acid; low yields. | Simple C3-halogenation. |

| Chichibabin | Nucleophilic ( | C2 (Ortho) | Harsh conditions (NaNH | Making 2-aminopyridines. |

| Cross-Coupling (Suzuki) | Pd(0)/Pd(II) Cycle | Pre-functionalized C-X | "2-Pyridyl Problem" (boronate instability). | Biaryl bond formation. |

| Minisci (Classic) | Radical Addition | C2/C4 | Poor regiocontrol; requires excess reagents. | Alkylation of simple pyridines. |

| Photoredox / C-H Activation | SET / Radical | Tunable (C2/C4) | Expensive catalysts (Ir/Ru); scale-up cost. | Late-stage drug modification. |

Case Studies in Drug Discovery

Loratadine (Claritin) – The "Building Block" Approach

Loratadine, a blockbuster antihistamine, exemplifies the classical "building block" strategy. The pyridine ring is not functionalized at the end; it is introduced early as 2-cyano-3-methylpyridine .

-

Protocol Logic: The synthesis relies on the Ritter reaction and Grignard additions to a pre-existing pyridine nitrile. The difficulty of directly coupling to the C2 position of a complex scaffold necessitated starting with the functional handle (CN) already in place.

Esomeprazole (Nexium) – The Oxidation Challenge

In the synthesis of Esomeprazole (PPI), the pyridine ring (pyrmetazole fragment) is synthesized via a cyclization route.

-

Protocol Logic: The critical step is not the pyridine synthesis itself, but the asymmetric oxidation of the sulfide linking the pyridine to the benzimidazole. This highlights that while the pyridine is essential for biological activity (pKa modulation), its synthesis is often a solved problem of "ring construction" rather than "ring functionalization."

Imatinib (Gleevec) – Fragment Coupling

Imatinib uses a 3-pyridyl fragment.[3]

-

Protocol Logic: The synthesis couples a 3-acetylpyridine derivative to form the central pyrimidine ring. The choice of the 3-position is chemically convenient because 3-substituted pyridines behave more like benzenes (less electron-deficient at C3), avoiding the "2-pyridyl" stability issues.

References

-

Anderson, T. (1849). "On the Constitution and Properties of Picoline, a New Organic Base from Coal Tar". Transactions of the Royal Society of Edinburgh. Link

-

Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie. Link

- Chichibabin, A. E., & Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus". Journal of the Russian Physical Chemical Society.

-

Minisci, F., et al. (1968). "Homolytic amidation of heteroaromatic bases". Tetrahedron Letters. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Cyclic Alkyl(amino)phosphines as Ligands for Palladium-Catalyzed Cross-Coupling". Angewandte Chemie. Link

-

Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis". Nature. Link

-

O'Brien, A. G., Baran, P. S., et al. (2014).[10] "Radical C–H Functionalization of Heteroarenes under Electrochemical Control". Angewandte Chemie. Link

-

Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery". Nature Chemistry. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Switching on Elusive Organometallic Mechanisms with Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Loratadine synthesis - chemicalbook [chemicalbook.com]

- 7. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 8. Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

Technical Monograph: 2-(Pyridin-4-ylamino)ethanol

Common Name: 4-(2-Hydroxyethylamino)pyridine CAS Registry Number: 192130-06-6[1][2]

Part 1: Nomenclature & Chemical Identity

IUPAC Nomenclature Analysis

The systematic naming of 4-(2-Hydroxyethylamino)pyridine follows the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). The determination of the Preferred IUPAC Name (PIN) requires identifying the principal functional group and the parent structure.[1]

-

Principal Functional Group: The molecule contains both a hydroxyl group (-OH) and a secondary amine (-NH-).[1] According to IUPAC seniority rules (Blue Book P-41), alcohols take precedence over amines and heterocyclic rings.[1] Therefore, the suffix of the name is -ol .[1]

-

Parent Structure: The carbon chain attached to the principal group is an ethane chain.[1] Thus, the parent alkane is ethanol .[1]

-

Substituent: The amino group is attached to position 2 of the ethanol chain.[1] This amino group is further substituted by a pyridin-4-yl ring system.[1]

-

Assembly: The complete substituent is (pyridin-4-ylamino) .[1][3]

Preferred IUPAC Name (PIN): 2-(Pyridin-4-ylamino)ethanol [1][2]

Structural Hierarchy Diagram

The following diagram illustrates the nomenclature priority and structural breakdown.

Figure 1: IUPAC nomenclature hierarchy determining the priority of the ethanol parent structure over the pyridine ring.[1]

Part 2: Physicochemical Profiling[1]

Understanding the physicochemical properties is critical for predicting pharmacokinetics (ADME) and optimizing synthetic handling.[1]

| Property | Value | Contextual Note |

| Molecular Formula | ||

| Molecular Weight | 138.17 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1] |

| Physical State | Solid / Viscous Oil | Tendency to crystallize depends on purity; often isolated as HCl salt.[1] |

| pKa (Pyridine N) | ~5.2 - 6.0 | The 4-amino substituent is electron-donating (resonance), slightly increasing basicity compared to unsubstituted pyridine (pKa 5.2).[1] |

| pKa (Secondary Amine) | < 1.0 | The exocyclic nitrogen lone pair is delocalized into the pyridine ring, rendering it non-basic. |

| LogP | ~0.1 - 0.5 | Highly polar due to H-bond donor/acceptor count; high water solubility.[1] |

| H-Bond Donors | 2 | (-OH, -NH-) |

| H-Bond Acceptors | 3 | (Pyridine N, Amine N, Hydroxyl O) |

Part 3: Synthetic Protocols

The synthesis of 2-(pyridin-4-ylamino)ethanol relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic amine (ethanolamine) attacks the C4 position of the pyridine, forming a resonance-stabilized Meisenheimer complex (sigma complex).[1] The leaving group (chloride) is then expelled, restoring aromaticity.[1]

Figure 2:

Step-by-Step Experimental Protocol

Safety Note: 4-Chloropyridine is unstable as a free base (prone to self-polymerization) and is typically stored as the hydrochloride salt.[1] Handle all pyridine derivatives in a fume hood.[1]

Reagents:

-

4-Chloropyridine Hydrochloride (1.0 eq)[1]

-

2-Aminoethanol (Ethanolamine) (3.0 - 5.0 eq)[1]

-

Solvent: Neat (solvent-free) or Isoamyl Alcohol (if temperature control is needed)[1]

-

Base:

(if using solvent) or excess Ethanolamine[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Chloropyridine Hydrochloride (10 mmol).

-

Addition: Slowly add 2-Aminoethanol (50 mmol). The excess amine acts as both the nucleophile and the base to neutralize the HCl released.[1]

-

Reaction: Heat the mixture to 130–140°C (oil bath temperature) under an inert atmosphere (

) for 4–6 hours. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess ethanolamine via high-vacuum distillation (bulb-to-bulb) or by diluting with brine and extracting exhaustively with n-Butanol or Ethyl Acetate (multiple extractions required due to high water solubility).[1]

-

-

Purification:

Part 4: Pharmaceutical Applications[6][7]

Kinase Inhibitor Scaffolds

The 4-aminopyridine motif is a privileged structure in medicinal chemistry, often serving as a hinge-binding element in kinase inhibitors.[1]

-

H-Bonding: The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic amino group acts as an H-bond donor.[1] This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases (e.g., ROS1 , ALK ).[1]

-

Solubility Handle: The hydroxyethyl tail improves the aqueous solubility of otherwise lipophilic drug candidates, improving oral bioavailability.[1]

Synthetic Intermediate

This molecule serves as a versatile building block:

-

Hydroxyl Activation: The primary alcohol can be converted to a mesylate, tosylate, or halide, enabling further coupling to larger pharmacophores.[1]

-

Cyclization: Under strong acidic conditions or with coupling agents, the alcohol can cyclize onto the pyridine ring (if activated) or other attached electrophiles to form bicyclic heterocycles.[1]

References

-

PubChem. 4-(2-Hydroxyethylamino)-pyridine | C7H10N2O.[1] National Library of Medicine.[1] Available at: [Link][1]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1]

-

PrepChem. Synthesis of 4-substituted pyridines via Nucleophilic Aromatic Substitution. (Analogous protocols for aminopyridines). Available at: [Link]

Sources

- 1. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-HYDROXYETHYLAMINO)-PYRIDINE | 192130-06-6 [chemicalbook.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

physical description of 2-(pyridin-4-ylamino)ethanol

[1][2]

Executive Summary

2-(pyridin-4-ylamino)ethanol (CAS: 192130-06-6) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., ROS1, ALK inhibitors) and plant growth regulators.[1] Characterized by a 4-aminopyridine core substituted with a hydroxyethyl tail, the molecule combines the high basicity of the 4-aminopyridine scaffold with the hydrogen-bonding capability of a primary alcohol.[1] This guide provides a comprehensive physical and chemical analysis, synthesis protocols, and handling standards for research applications.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a pyridine ring substituted at the para position (C4) with a secondary amine, which is further tethered to a 2-hydroxyethyl group.[1] This structure imparts amphiphilic character and specific acid-base properties distinct from simple aminopyridines.[1]

| Parameter | Detail |

| IUPAC Name | 2-[(pyridin-4-yl)amino]ethanol |

| Common Synonyms | 4-(2-hydroxyethylamino)pyridine; N-(2-hydroxyethyl)-4-aminopyridine |

| CAS Registry Number | 192130-06-6 |

| Molecular Formula | C |

| Molecular Weight | 138.17 g/mol |

| SMILES | OCCNC1=CC=NC=C1 |

| InChI Key | RGIIAYDCZSXHGL-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Physical & Physicochemical Properties[1][3][4][5][6][7]

The physical form of 2-(pyridin-4-ylamino)ethanol is influenced by its ability to form intermolecular hydrogen bonds (via the OH and NH groups) and

Physical Properties Matrix[1][3][5][6][7]

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Experimental [1, 2] |

| Color | Off-white to pale yellow | Oxidation sensitive |

| Melting Point | 80 – 83 °C | Lit.[1][2][3] Value [1] |

| Boiling Point | ~322 °C (Predicted) | at 760 mmHg |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water | Polar organic solvents preferred |

| pKa (Pyridine N) | ~9.1 – 9.7 | Estimated vs. DMAP (9.7) [3] |

| LogP | 0.18 (Predicted) | Hydrophilic |

| Density | 1.189 ± 0.06 g/cm³ | Predicted |

Technical Insight: The high pKa (relative to unsubstituted pyridine, pKa ~5.[1]2) is due to the electron-donating effect of the amino group at the C4 position, which stabilizes the protonated pyridinium form through resonance.[1] This makes the compound a strong nucleophilic catalyst, similar to DMAP (4-dimethylaminopyridine).[1]

Synthesis & Manufacturing Protocol

Context: Direct alkylation of 4-aminopyridine with 2-chloroethanol often leads to poly-alkylation or ring quaternization.[1] The preferred industrial route utilizes a Nucleophilic Aromatic Substitution (S

Reaction Scheme

Detailed Experimental Protocol

Note: 4-Chloropyridine is unstable as a free base (polymerizes).[1] It is generated in situ from the hydrochloride salt.[1]

-

Reagents:

-

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine 4-chloropyridine HCl and excess ethanolamine.

-

Reaction: Heat the mixture to 130–140 °C under an inert atmosphere (N

) for 4–6 hours. The excess amine neutralizes the HCl released.[1] -

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS for the disappearance of the starting chloride.[1]

-

Work-up: Cool to room temperature. Dilute with water and extract continuously with ethyl acetate or dichloromethane (DCM).[1]

-

Purification: Concentrate the organic layer.[1] Recrystallize from Acetone/Hexane or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).[1]

-

-

Yield: Typical yields range from 60% to 80%.[1]

Spectroscopic Characterization

Researchers should validate the identity of the synthesized compound using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)[9][10]

-

H NMR (400 MHz, DMSO-d

- 8.05 (d, J = 6.0 Hz, 2H, Pyridine H2, H6 ) – Characteristic deshielded doublet.

- 6.55 (d, J = 6.0 Hz, 2H, Pyridine H3, H5 ) – Upfield doublet due to electron donation from amine.

- 6.40 (t, br, 1H, NH ) – Exchangeable.

- 4.75 (t, br, 1H, OH ) – Exchangeable.

-

3.55 (q, 2H, -CH

-

3.15 (q, 2H, -CH

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]

= 139.09 m/z -

Fragmentation: Loss of -CH

OH fragment may be observed.[1]

Handling, Storage, & Safety

GHS Classification (Predicted)

-

Signal Word: Warning

-

Hazard Statements:

Storage Protocols

References

-

ChemBK. (2025).[1] 4-(2-Hydroxyethylamino)-pyridine Properties and Melting Point Data. Retrieved from [Link]

-

PubChem. (2025).[1][4] Compound Summary: 4-(Dimethylamino)pyridine (Analogous pKa Reference). National Library of Medicine.[1] Retrieved from [Link]

-

ResearchGate. (2015).[1] Synthesis of 4-Chloropyridine derivatives and reaction with amines. Retrieved from [Link]

Beyond the Name: Structural Identity, Nomenclature, and Validation of 4-(2-Hydroxyethylamino)pyridine

Executive Summary

In the precision-driven fields of medicinal chemistry and drug development, nomenclature ambiguity is a silent failure mode. The compound 4-(2-Hydroxyethylamino)pyridine (C₇H₁₀N₂O) represents a critical scaffold in the synthesis of kinase inhibitors and oxidative dye couplers. However, it is frequently confused with its structural analog 4-(2-Hydroxyethyl)pyridine (lacking the amino bridge) or its regioisomer 2-(2-Hydroxyethylamino)pyridine.

This guide provides a definitive reference for the identity, synthesis, and validation of 4-(2-Hydroxyethylamino)pyridine. It moves beyond simple synonym listing to establish a rigorous framework for structural confirmation, ensuring that researchers are utilizing the correct chemical entity in high-stakes experimental workflows.

The Identity Matrix: Synonyms and Identifiers[1]

The primary challenge with this molecule is the variation in naming conventions between industrial suppliers, IUPAC standards, and legacy literature. The table below consolidates these identifiers to facilitate accurate database searching and procurement.

Table 1: Chemical Identity & Synonym Mapping[1]

| Identifier Type | Value / Name | Context |

| Common Name | 4-(2-Hydroxyethylamino)pyridine | General Laboratory Use |

| IUPAC Name | 2-(Pyridin-4-ylamino)ethanol | Formal Chemical Nomenclature |

| Inverted IUPAC | Ethanol, 2-(4-pyridinylamino)- | Chemical Abstracts Service (CAS) Indexing |

| Alt. Synonym | N-(4-Pyridyl)-2-aminoethanol | Emphasis on amine linkage |

| Alt. Synonym | 4-Pyridylaminoethanol | Short-hand industrial name |

| CAS Number | 192130-06-6 | Primary identifier for the specific sequence |

| Molecular Formula | C₇H₁₀N₂O | Mass: 138.17 g/mol |

| SMILES | OCCNC1=CC=NC=C1 | Cheminformatics / Docking |

| InChIKey | IDLHTECVNDEOIY-UHFFFAOYSA-N | Digital Fingerprint |

Critical Note on Isomers: Do not confuse with 4-(2-Hydroxyethyl)pyridine (CAS 5344-27-4). The absence of the "amino" suffix denotes a direct carbon-carbon bond between the pyridine ring and the ethyl chain, resulting in a completely different reactivity profile (C₇H₉NO).

Structural Validation & Causality

Listing synonyms is insufficient for scientific rigor; one must validate the structure. The core distinction of 4-(2-Hydroxyethylamino)pyridine lies in the aminopyridine motif. The nitrogen bridge donates electron density into the pyridine ring, significantly altering the NMR shift compared to alkyl-pyridines.

Distinguishing Regioisomers (4- vs 2-substituted)

In synthesis, a common impurity is the 2-substituted isomer. These must be distinguished via ¹H NMR.[1]

-

4-Isomer (Target): The pyridine ring protons appear as an AA'BB' system (two doublets, integrating to 2 protons each) due to the symmetry across the N-C4 axis.

-

2-Isomer (Impurity): The pyridine ring protons appear as an ABCD system (four distinct signals) due to the lack of symmetry.

Visualization of Nomenclature Logic

The following diagram illustrates the structural breakdown and how different synonyms map to specific functional parts of the molecule.

Figure 1: Structural decomposition of 4-(2-Hydroxyethylamino)pyridine mapping functional groups to nomenclature standards.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

To ensure the "Trustworthiness" pillar of E-E-A-T, the following protocol is provided. This method relies on SₙAr, where the amine of ethanolamine displaces a leaving group (chloride) at the 4-position of the pyridine ring.

Reaction Scheme: 4-Chloropyridine HCl + 2-Aminoethanol (excess) → 4-(2-Hydroxyethylamino)pyridine

Experimental Workflow

-

Reagents:

-

4-Chloropyridine Hydrochloride (1.0 eq)

-

2-Aminoethanol (Ethanolamine) (5.0 eq) - Acts as both reactant and solvent.

-

Water (optional co-solvent if melt is difficult to handle)

-

-

Procedure:

-

Step 1 (Charging): In a pressure tube or round-bottom flask equipped with a reflux condenser, charge 4-Chloropyridine HCl.

-

Step 2 (Addition): Add 2-Aminoethanol slowly. Caution: Exothermic reaction due to neutralization of HCl.

-

Step 3 (Reaction): Heat the mixture to 130–140°C for 4–6 hours.

-

Mechanistic Insight: The high temperature is required to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridine ring. The excess amine traps the generated HCl.

-

-

Step 4 (Workup): Cool to room temperature. Remove excess ethanolamine via high-vacuum distillation (b.p. 170°C @ 1 atm, significantly lower under vacuum) or dilute with water and extract continuously with ethyl acetate.

-

Step 5 (Purification): Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 9:1).

-

Synthesis Pathway Diagram

Figure 2: Step-by-step reaction pathway via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery[3]

Understanding the synonyms is the gateway to understanding the utility. This moiety acts as a versatile "headgroup" or linker in several therapeutic classes.

Kinase Inhibitors (ROS1/ALK)

The 4-aminopyridine scaffold is a privileged structure in kinase inhibition. The 2-hydroxyethyl tail provides a hydrogen bond donor/acceptor motif that can interact with the solvent front or specific residues (e.g., Aspartate) in the ATP-binding pocket of kinases like ROS1.

-

Reference Context: Similar scaffolds are seen in crizotinib derivatives where the pyridine nitrogen acts as a hinge binder [1].

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the hydroxyl group of 4-(2-Hydroxyethylamino)pyridine serves as a functional handle for esterification or etherification to attach E3 ligase ligands (like Cereblon binders), while the pyridine ring remains exposed to bind the target protein.

References

-

Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry (Structural Context for Pyridine Scaffolds). Source: National Institutes of Health (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Robust Synthesis of 4-(2-Hydroxyethylamino)-pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2-hydroxyethylamino)-pyridine (also known as 2-(pyridin-4-ylamino)ethanol) via nucleophilic aromatic substitution (

Unlike standard aminations, this transformation presents a specific challenge: the instability of the starting material, 4-chloropyridine free base , which undergoes rapid self-polymerization. This guide provides a self-validating methodology that circumvents this instability by utilizing 4-chloropyridine hydrochloride directly in a high-concentration nucleophilic melt. This approach minimizes solvent waste, maximizes kinetic throughput, and ensures high purity without complex chromatography.

Strategic Analysis & Mechanistic Insight

The Substrate Stability Paradox

The primary failure mode in this synthesis is the mishandling of the starting material. 4-Chloropyridine exists stably only as its hydrochloride salt.[1]

-

The Trap: Attempting to "free-base" the starting material prior to reaction results in the formation of polyviologens (colored polymers) via intermolecular quaternization.

-

The Solution: The reaction must be designed to generate the reactive free base in situ only in the presence of a vast excess of the nucleophile (ethanolamine).

Reaction Mechanism:

The reaction proceeds via an addition-elimination mechanism.

-

Neutralization: Ethanolamine (acting as a base) deprotonates the 4-chloropyridine HCl.

-

Addition: The nucleophilic nitrogen of ethanolamine attacks the C4 position of the pyridine ring, breaking aromaticity and forming a Meisenheimer-like complex.

-

Elimination: Chloride is expelled, restoring aromaticity and yielding the product.

Critical Process Parameter (CPP): The concentration of ethanolamine. It serves three distinct roles:

-

Reagent: The nucleophile.

-

Solvent: Provides the medium for thermal transfer.

-

Base: Scavenges the HCl released during the substitution.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Chloropyridine HCl | 150.01 | 1.0 | Substrate |

| Ethanolamine | 61.08 | 5.0 - 10.0 | Nucleophile/Solvent |

| Isopropanol (IPA) | 60.10 | N/A | Recrystallization Solvent |

| Ethyl Acetate | 88.11 | N/A | Extraction Solvent |

| NaOH (50% aq) | 40.00 | N/A | pH Adjustment |

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl2) or

inlet. -

Oil bath with temperature control.

-

Rotary evaporator.

Step-by-Step Procedure

Phase 1: Reaction Setup (The "Melt" Method)

-

Charge: To a dry RBF, add Ethanolamine (10 equivalents).

-

Note: Using a large excess suppresses self-polymerization of the pyridine by statistically favoring the collision between pyridine and ethanolamine.

-

-

Inert: Begin stirring and flush the headspace with Nitrogen (

).-

Why: Ethanolamine oxidizes/yellows at high temperatures in air;

preserves the color profile.

-

-

Addition: Add 4-Chloropyridine Hydrochloride (1 equivalent) in portions at room temperature.

-

Observation: An exotherm will occur as the amine neutralizes the HCl. White fumes (ammonium chloride mist) may be visible inside the flask.

-

-

Heating: Heat the mixture to 130°C - 140°C (internal temperature).

-

Control: Do not exceed 150°C to prevent degradation of the ethanolamine.

-

-

Duration: Maintain reflux for 4 to 6 hours .

-

Monitor: Monitor by TLC (Eluent: 10% MeOH in DCM with 1%

). The starting material (

-

Phase 2: Workup & Isolation

-

Concentration: Remove the bulk of excess ethanolamine via vacuum distillation (high vacuum required due to bp 170°C).

-

Alternative: If distillation is unavailable, dilute the reaction mixture with a minimal amount of water (just enough to dissolve salts) and proceed to extraction.

-

-

Basification: Dissolve the residue in a minimum amount of water (approx. 3 mL per gram of substrate). Adjust pH to >12 using 50% NaOH.

-

Why: Ensures the pyridine nitrogen is deprotonated (free base) for extraction.

-

-

Extraction: Extract the aqueous layer continuously with Ethyl Acetate or Chloroform (3x).

-

Note: The product has high water solubility due to the hydroxyl group. Salting out with NaCl (saturation) is highly recommended to improve phase transfer.

-

-

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate to dryness.

Phase 3: Purification

-

Crystallization: The residue is typically a viscous oil that solidifies upon standing. Recrystallize from Isopropanol (IPA) or an IPA/Hexane mixture.

-

Yield: Expected yield is 75-85% .

-

Appearance: Off-white to pale yellow crystalline solid.

Visualization of Workflow

Reaction Mechanism & Pathway

The following diagram illustrates the critical competition between the desired

Caption: Kinetic competition between desired amination (Blue path) and polymerization (Red path). High amine concentration forces the Blue path.

Process Flowchart

Caption: Step-by-step unit operations for the synthesis and isolation.

Characterization & QC Criteria

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Melting Point | 85°C - 90°C (Lit. varies) | Capillary |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| MS (ESI) | [M+H]+ = 139.08 | LC-MS |

Troubleshooting Guide

Issue 1: Reaction mixture turns black/tarry.

-

Cause: Oxidation of ethanolamine or polymerization of 4-chloropyridine.

-

Fix: Ensure strict

atmosphere. Ensure Ethanolamine is added before heating. Do not overheat (>150°C).

Issue 2: Low Yield / Product stuck in aqueous phase.

-

Cause: The product is highly polar (pyridine + alcohol + amine).

-

Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use a continuous liquid-liquid extractor if possible. Alternatively, use n-Butanol for extraction (though harder to remove).

Issue 3: Starting material remains.

-

Cause: Temperature too low.

-